Fak-IN-11 is classified as a proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. This innovative approach allows for targeted protein knockdown rather than mere inhibition, leading to potentially more effective therapeutic outcomes in cancer treatment. The specific design of Fak-IN-11 incorporates known FAK inhibitors, such as PF562271, linked to ligands that recruit E3 ubiquitin ligases for targeted degradation .
The synthesis of Fak-IN-11 involves a multi-step chemical process that combines various chemical precursors. The general synthetic route includes:
This synthetic strategy allows for the creation of multiple analogs, which can be screened for efficacy in degrading FAK.
The molecular structure of Fak-IN-11 features a central core derived from the FAK inhibitor PF562271, which is crucial for binding to the FAK protein. The structure also includes functional groups that facilitate interaction with E3 ligases, enhancing the compound's ability to promote ubiquitination and subsequent proteasomal degradation of FAK.
Key structural data highlights include:
Fak-IN-11 undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions underline the efficacy of Fak-IN-11 as a targeted therapeutic agent.
The mechanism of action for Fak-IN-11 involves several key steps:
This process not only decreases FAK levels but also disrupts downstream signaling pathways associated with cancer cell survival and proliferation .
Fak-IN-11 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its purity and structural integrity .
Fak-IN-11 has significant potential applications in scientific research and therapeutic development:
FAK orchestrates the tumor microenvironment (TME) through bidirectional communication between cancer cells and stromal components. Key regulatory functions include:
Table 1: FAK-Dependent Processes in the Tumor Microenvironment
TME Component | FAK-Mediated Function | Downstream Effectors | Cancer Models |
---|---|---|---|
Immune Cells | Suppression of antitumor immunity | CCL5, TGF-β, IL-33 | Squamous cell carcinoma [8] |
Endothelial Cells | Angiogenesis, vascular permeability | VEGFR, Src/STAT3 | Breast cancer [1] [4] |
Cancer-Associated Fibroblasts | ECM remodeling, fibrosis | Rho GTPase, α-SMA | Pancreatic cancer [5] |
Cancer Stem Cells | Self-renewal, drug resistance | NANOG, connexin 26, β-catenin | Colorectal cancer, TNBC [9] |
FAK is genomically amplified or transcriptionally overexpressed in numerous advanced cancers, correlating with poor prognosis:
Table 2: FAK Overexpression in Human Cancers and Clinical Correlations
Cancer Type | FAK Alteration | Clinical Impact | Molecular Consequence |
---|---|---|---|
Triple-negative breast cancer | PTK2 amplification (32%) | Reduced metastasis-free survival [1] | PI3K/AKT/YAP hyperactivation |
Ovarian cancer | Protein overexpression (80%) | Chemoresistance, ascites formation [2] | Src/PI3K/AKT survival signaling |
Neuroblastoma | pY397 overexpression (73%) | Metastatic dissemination [2] | Integrin β1/neogenin-1 promigration axis |
Non-small cell lung cancer | Nuclear FAK accumulation | Shorter relapse-free survival [4] | p53 degradation, impaired DNA repair |
FAK inhibition disrupts oncogenic signaling networks through kinase-dependent and scaffold-targeting mechanisms:
Key Advantages of Fak-IN-11:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7